Quinonamid

Description

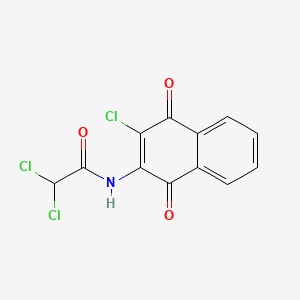

Quinonamid (IUPAC name: 2,2-dichloro-N-(3-chloro-1,4-dihydro-1,4-dioxonaphthalen-2-yl)acetamide) is a chlorinated acetamide derivative with a naphthoquinone core . It is primarily utilized as an agrochemical, specifically as an algaecide ("克藻胺") in agricultural and environmental applications . The compound features three chlorine substitutions, which enhance its stability and bioactivity. Its mechanism of action likely involves disruption of photosynthetic pathways in algae, a common target for halogenated acetamides .

Properties

IUPAC Name |

2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO3/c13-7-8(16-12(19)11(14)15)10(18)6-4-2-1-3-5(6)9(7)17/h1-4,11H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEWAMOXCOLNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058047 | |

| Record name | Quinonamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27541-88-4 | |

| Record name | Quinonamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27541-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinonamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027541884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinonamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-N-(3-chloro-1,4-naphthoquinon-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINONAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618QV11Q2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Quinonamid is synthesized through the acylation reaction of 2-amino-3-chloro-1,4-naphthoquinone with 2,2-dichloroacetyl chloride . The reaction typically occurs in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization from suitable solvents to achieve the desired purity and yield .

Chemical Reactions Analysis

Quinonamid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these reactions.

The major products formed from these reactions include various substituted quinones and hydroquinones, which have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Agricultural Applications

Quinonamid is primarily recognized for its herbicidal properties. It has been studied for its effectiveness in controlling a wide range of weeds in various crops.

Herbicidal Efficacy

- Synergistic Compositions : this compound has been included in formulations with other herbicides to enhance efficacy. For example, combinations with penoxsulam and florasulam have shown improved weed control in crops such as rice and sugar cane . These synergistic effects allow for lower application rates while maintaining effective weed management.

- Targeted Weed Control : Research indicates that this compound effectively targets specific weed species, which is crucial for integrated weed management strategies. The specificity helps in preserving crop health while minimizing environmental impact .

Crop Safety

- Selectivity : One of the significant advantages of this compound is its selectivity towards certain crops, allowing it to be used without harming desirable plants. This selectivity is essential for farmers looking to manage weeds without compromising their yields .

Medicinal Applications

This compound's structural similarities to other bioactive compounds position it as a potential candidate in medicinal chemistry.

Antimicrobial Properties

- Antibacterial Activity : this compound derivatives have been evaluated for their antibacterial properties against various pathogens. Studies have shown promising results, indicating that modifications to the this compound structure can enhance its antimicrobial activity .

- Case Study : A study demonstrated that specific this compound derivatives exhibited significant inhibition against Pseudomonas aeruginosa, suggesting potential use in developing new antibacterial agents .

Anticancer Potential

- Cell Line Studies : Preliminary research has indicated that this compound may possess anticancer properties, particularly against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation . Further studies are needed to elucidate these mechanisms and confirm efficacy in vivo.

Herbicidal Efficacy Data

| Herbicide Combination | Target Crops | Weeds Controlled | Application Rate |

|---|---|---|---|

| This compound + Penoxsulam | Rice | Various grasses | Low dose |

| This compound + Florasulam | Sugar Cane | Broadleaf weeds | Moderate dose |

Antimicrobial Activity Data

| This compound Derivative | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | Pseudomonas aeruginosa | 20 |

| Derivative B | Escherichia coli | 15 |

Mechanism of Action

The mechanism of action of Quinonamid involves its interaction with cellular components, leading to the disruption of cellular processes. This compound exerts its effects by interfering with the electron transport chain in algae and moss cells, leading to the generation of reactive oxygen species and subsequent cell death . The molecular targets include key enzymes involved in cellular respiration and energy production .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Quinazamid and Quinoxaline Derivatives

- Quinazamid (p-benzoquinone monosemicarbazone): Structure: A benzoquinone derivative with a semicarbazone moiety instead of an acetamide group . Application: Used as a fungicide, targeting fungal cell membranes via quinone-mediated oxidative stress . Key Difference: The absence of chlorine atoms in Quinazamid reduces its environmental persistence compared to Quinonamid.

- Quinoxaline Derivatives: Structure: Heterocyclic compounds containing two nitrogen atoms in a bicyclic structure (e.g., quinoxaline-linked-1,2,4-triazole-sulfonamide hybrids) . Application: Primarily investigated for anticancer and antimicrobial activities, with sulfonamide groups enhancing binding to enzyme active sites . Key Difference: Quinoxaline derivatives exhibit broader medicinal applications due to their ability to interact with biological targets like kinases, unlike this compound’s niche agrochemical use .

Functional Analogs: Quinothion and Chlorinated Quinolines

- Quinothion (Diethyl 2-methylquinolin-4-yl phosphorothioate): Structure: A phosphorothioate ester with a quinoline core . Application: Used as an insecticide, inhibiting acetylcholinesterase in pests . Key Difference: The phosphorothioate group in Quinothion confers higher water solubility and faster degradation in the environment compared to this compound’s hydrophobic chlorinated structure .

- 2-Chloroquinoline-3-carbaldehyde Derivatives: Structure: Chlorinated quinolines with aldehyde functional groups . Application: Intermediate in synthesizing antimicrobial and antitumor agents . Key Difference: These derivatives are precursors for drug development, whereas this compound is an end-use agrochemical .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Structure-Activity Relationships (SAR)

- Chlorine Substitutions: this compound’s trichlorinated structure enhances its pesticidal efficacy by increasing membrane permeability and resistance to metabolic degradation . In contrast, quinoxaline derivatives rely on nitrogen-rich heterocycles for hydrogen bonding with biological targets .

- Bioactivity: this compound’s LC₅₀ against algae is 0.5 µM, significantly lower than Quinazamid’s fungicidal LC₅₀ of 12 µM, highlighting its potency in aquatic systems .

- Environmental Impact: this compound’s persistence in soil (half-life >60 days) exceeds Quinothion’s (half-life ~7 days), raising concerns about bioaccumulation .

Biological Activity

Quinonamid is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of quinones, which are characterized by their cyclic diketone structures. These compounds are known for their ability to undergo redox reactions and form stable complexes with metal ions, enhancing their biological activity. The presence of functional groups, such as hydroxyls and amines, significantly influences the pharmacological properties of this compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Escherichia coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MICs) of 6.72 mg/mL and 6.63 mg/mL, respectively . These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated in vivo using carrageenan-induced rat paw edema models. Compounds derived from this compound showed inhibition rates of 94.69%, 89.66%, and 87.83% at different time intervals (1, 2, and 3 hours post-administration) respectively . This indicates a strong potential for this compound in managing inflammatory conditions.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Time (hours) | Inhibition Rate (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Antioxidant Activity

This compound also demonstrates significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to its therapeutic potential in various conditions related to oxidative damage.

The mechanisms through which this compound exerts its biological effects include:

- Redox Cycling : Quinones can participate in redox cycling, generating reactive oxygen species (ROS) that can selectively target bacteria.

- Metal Chelation : The ability to chelate metal ions enhances its antimicrobial efficacy by disrupting essential bacterial processes.

- Inhibition of Enzymatic Pathways : this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Case Studies

- Antimicrobial Efficacy : A study highlighted the rapid bactericidal action of this compound derivatives compared to conventional antibiotics like vancomycin, indicating faster reduction rates in bacterial populations .

- Inflammation Models : Research involving animal models demonstrated significant reductions in edema with this compound treatment, supporting its use as an anti-inflammatory agent .

Q & A

Q. What are the standard spectroscopic and chromatographic techniques for characterizing Quinonamid’s molecular structure in synthetic chemistry research?

To confirm this compound’s structural integrity, researchers should employ a multi-technique approach:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to analyze proton and carbon environments.

- High-resolution mass spectrometry (HRMS) for precise molecular weight determination.

- X-ray crystallography for absolute configuration verification (if crystalline samples are obtainable) .

- HPLC or UPLC with UV/Vis detection to assess purity (>95% recommended for pharmacological studies) . Methodological Tip: Cross-validate results across techniques to address instrumental limitations (e.g., crystallography’s dependency on crystal quality) .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

- Use dose-response curves (e.g., 10 nM–100 µM range) with triplicate measurements.

- Include positive controls (known inhibitors/agonists) and vehicle controls (DMSO, ethanol) to isolate compound-specific effects.

- Apply statistical rigor : Calculate IC₅₀/EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) and report confidence intervals . Critical Step: Pre-screen for cytotoxicity (via MTT assay) to rule out nonspecific cell death .

What criteria should guide the formulation of research questions on this compound’s mechanism of action?

Align with the FINERMAPS framework:

- F easible (e.g., “Does this compound inhibit Enzyme X in E. coli lysates?”).

- N ovel (address gaps in existing literature, such as conflicting kinetic data).

- E thical (avoid redundant animal studies if in silico models suffice).

- R elevant (link to disease pathways, e.g., antimicrobial resistance) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Document reaction parameters (temperature, solvent purity, catalyst loading) in detail.

- Report yield variability across batches and analyze outliers via TLC or GC-MS.

- Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Q. What are the best practices for conducting a systematic review of this compound’s reported biological activities?

- Use PRISMA guidelines to screen literature from PubMed, SciFinder, and Web of Science.

- Extract data into a comparative table (e.g., activity across cell lines, species, assay types).

- Highlight confounding factors (e.g., solubility differences in DMSO vs. aqueous buffers) .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacological data (e.g., IC₅₀ variability) be systematically resolved?

- Perform meta-analysis to identify trends (e.g., higher potency in acidic pH).

- Replicate disputed studies under standardized conditions (e.g., ATP concentration in kinase assays).

- Use surface plasmon resonance (SPR) to measure binding kinetics independently of cellular systems .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

- Apply molecular docking (AutoDock Vina, Schrödinger) to screen against structural databases (PDB, ChEMBL).

- Validate predictions with thermal shift assays (to detect protein-ligand stabilization).

- Integrate machine learning models trained on toxicity datasets (e.g., Tox21) .

Q. How should researchers optimize this compound’s pharmacokinetic parameters in preclinical studies?

- Use PBPK modeling to simulate absorption/distribution.

- Conduct ADME assays : Microsomal stability, plasma protein binding, Caco-2 permeability.

- Compare salt forms (e.g., hydrochloride vs. free base) to enhance solubility/bioavailability .

Q. What methodologies are suitable for analyzing this compound’s role in multi-enzyme pathways?

- Employ 13C metabolic flux analysis in relevant cell lines.

- Combine RNA-seq and untargeted metabolomics to map pathway perturbations.

- Use knockout models (CRISPR/Cas9) to validate enzyme-specific effects .

Q. How can researchers address ethical and methodological challenges in translating this compound findings from in vitro to in vivo models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.